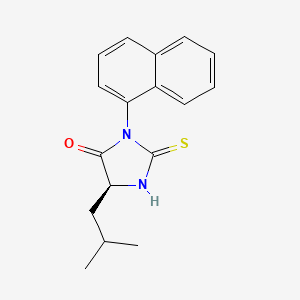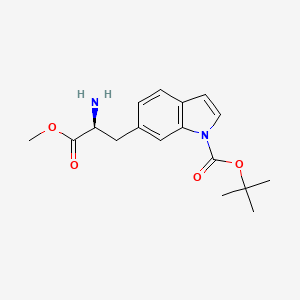
tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butyl group, an indole core, and a side chain containing an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Side Chain Functionalization: The side chain containing the amino and methoxy groups can be introduced through nucleophilic substitution reactions, followed by protection and deprotection steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the side chain with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)benzoate
- tert-Butyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)phenoxy)butyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is unique due to its indole core, which imparts specific chemical and biological properties. The presence of the tert-butyl group also enhances its stability and steric hindrance, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-7-12-6-5-11(10-14(12)19)9-13(18)15(20)22-4/h5-8,10,13H,9,18H2,1-4H3/t13-/m0/s1 |
InChI Key |
LAQZUKLDCXNFEU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


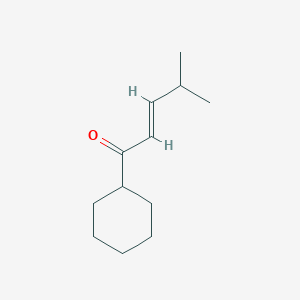
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
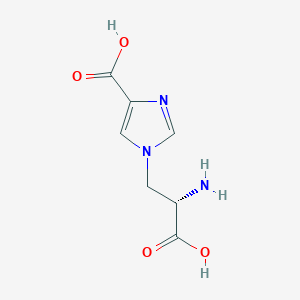
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
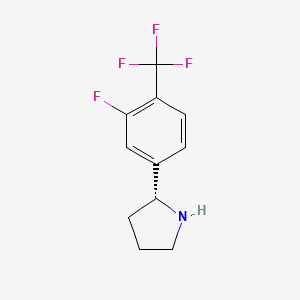
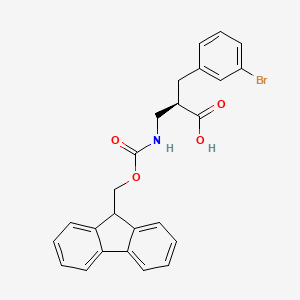
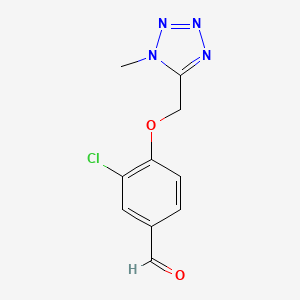
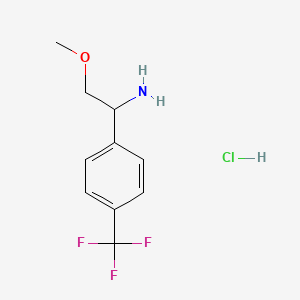
![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
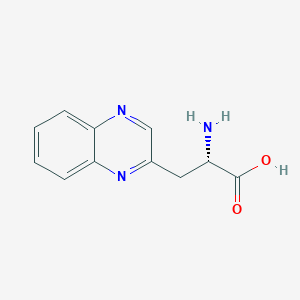
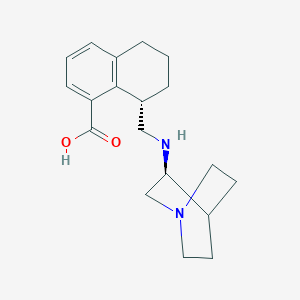
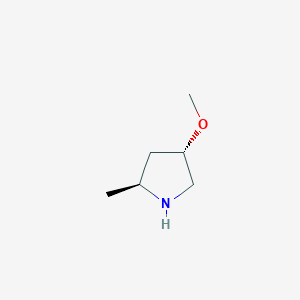
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
